

Spectroscopic Profile of 2-Ethyl-2-butenal: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated aldehyde, **2-Ethyl-2-butenal** (C₆H₁₀O). The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, intended to aid in the identification, characterization, and analysis of this compound.

Core Spectroscopic Data

The following sections detail the available spectroscopic data for **2-Ethyl-2-butenal**. The data is compiled from various public databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While publicly available, detailed peak assignments with coupling constants for **2-Ethyl-2-butenal** are limited, the expected chemical shifts can be predicted based on the structure and data for similar compounds. The spectra for this compound are available through sources such as Sigma-Aldrich.[1]

¹H NMR (Proton NMR) Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.4	S	1H	Aldehyde (-CHO)
~6.5	q	1H	Vinylic (=CH-)
~2.4	q	2H	Methylene (-CH ₂ -)
~1.9	d	3H	Methyl (-CH₃)
~1.1	t	3H	Methyl (-CH₃)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment	
~195	C=O (Aldehyde)	
~150	=C- (Ethyl substituted)	
~140	=CH-	
~22	-CH₂-	
~14	-CH₃ (Vinylic)	
~12	-CH₃ (Ethyl)	

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Ethyl-2-butenal** is expected to show characteristic absorptions for the aldehyde and alkene functional groups. A vapor phase IR spectrum is available from sources like Sigma-Aldrich.[1]



Wavenumber (cm ⁻¹)	Functional Group
~3050	=C-H Stretch (Vinylic)
~2970, ~2870	C-H Stretch (Alkyl)
~2720	C-H Stretch (Aldehyde)
~1685	C=O Stretch (α,β-unsaturated aldehyde)
~1640	C=C Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum for 2-Ethyl-trans-2-butenal is available from the NIST WebBook.[2][3]

Key Fragments from Mass Spectrum

m/z	Relative Intensity	Probable Fragment
98	Moderate	[M] ⁺ (Molecular Ion)
69	High	[M - CHO]+
41	High	[C ₃ H ₅] ⁺
39	Moderate	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound like **2-Ethyl-2-butenal**. Specific parameters may vary based on the instrumentation and experimental goals.

NMR Spectroscopy

A sample of **2-Ethyl-2-butenal** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both



¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled spectrum would be obtained to simplify the spectrum to a series of singlets for each unique carbon atom.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **2-Ethyl-2-butenal**, the spectrum can be acquired by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is first recorded, followed by the sample spectrum, and the data is typically presented in terms of transmittance or absorbance versus wavenumber.

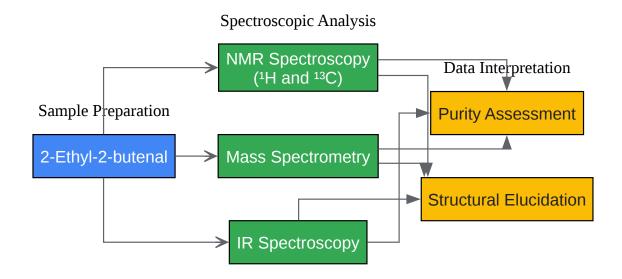
Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **2-Ethyl-2-butenal** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound is then ionized in the mass spectrometer, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

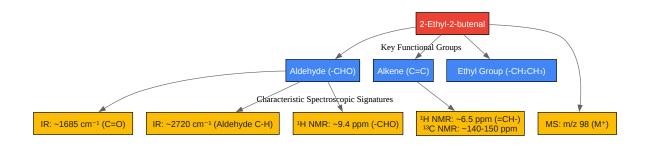
The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of **2-Ethyl-2-butenal**.





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Caption: General workflow for the spectroscopic analysis of an organic compound.



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References

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- 2. 2-Ethyl-trans-2-butenal [webbook.nist.gov]
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